molecular formula C19H16ClNO4 B249225 (4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione CAS No. 5791-77-5

(4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

Cat. No. B249225
CAS RN: 5791-77-5
M. Wt: 357.8 g/mol
InChI Key: GRYIUBZNDKUQCA-BMRADRMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as Chlorambucil, which is a chemotherapy drug used to treat certain types of cancer. However,

Mechanism of Action

Chlorambucil is an alkylating agent that forms covalent bonds with DNA, leading to cross-linking and fragmentation of DNA strands. This results in the inhibition of DNA replication and transcription, ultimately leading to cell death.
Biochemical and physiological effects:
Chlorambucil has been shown to have both cytotoxic and immunosuppressive effects. It induces apoptosis in cancer cells and also inhibits the proliferation of T and B lymphocytes. This makes it a useful tool in both cancer research and immunology research.

Advantages and Limitations for Lab Experiments

One of the main advantages of Chlorambucil is its ability to target cancer cells specifically, leaving healthy cells relatively unaffected. This makes it a valuable tool for cancer research. However, its cytotoxic effects can also be a limitation, as it can be difficult to find the optimal concentration for experiments without causing cell death.

Future Directions

There are several future directions for Chlorambucil research. One area of interest is the development of new analogs with improved efficacy and fewer side effects. Another area of interest is the use of Chlorambucil in combination with other drugs to enhance its effectiveness. Additionally, there is potential for Chlorambucil to be used in the treatment of autoimmune diseases, as its immunosuppressive effects could be beneficial in regulating the immune system.

Synthesis Methods

Chlorambucil is synthesized by the reaction of 4-(4-chlorophenyl)-2,4-dioxobutanoic acid with 2-aminoethanol in the presence of a dehydrating agent. The resulting product is then treated with formaldehyde and hydrochloric acid to produce Chlorambucil.

Scientific Research Applications

Chlorambucil has been extensively studied for its potential use in cancer research. It works by inhibiting the growth of cancer cells by interfering with their DNA synthesis and repair mechanisms. Chlorambucil has been shown to be effective against a variety of cancers, including leukemia, lymphoma, and multiple myeloma.

properties

CAS RN

5791-77-5

Product Name

(4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

Molecular Formula

C19H16ClNO4

Molecular Weight

357.8 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C19H16ClNO4/c20-14-8-6-12(7-9-14)16-15(17(23)13-4-2-1-3-5-13)18(24)19(25)21(16)10-11-22/h1-9,16,22-23H,10-11H2/b17-15+

InChI Key

GRYIUBZNDKUQCA-BMRADRMJSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)Cl)/O

SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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